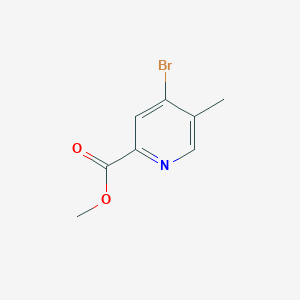

Methyl 4-bromo-5-methylpicolinate

Description

Overview of Pyridine (B92270) Derivatives as Central Scaffolds in Synthetic Chemistry

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental structure in organic chemistry. numberanalytics.com Its derivatives are widespread in nature and play a crucial role in many biological processes. For example, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) contains a pyridine ring and is essential for redox reactions in all living cells. nih.gov

The unique electronic properties and reactivity of the pyridine ring make it a versatile scaffold in synthetic chemistry. numberanalytics.com Pyridine and its derivatives are used extensively in the pharmaceutical and agrochemical industries. numberanalytics.comyufengchemicals.com Many drugs, including those for treating cancer, inflammation, and microbial infections, incorporate a pyridine motif. numberanalytics.comnih.gov In agriculture, pyridine derivatives are key components of herbicides, insecticides, and fungicides. numberanalytics.comwikipedia.org The ability to functionalize the pyridine ring through various reactions, such as electrophilic and nucleophilic substitutions and cross-coupling reactions, allows chemists to create a vast array of complex molecules with diverse applications. numberanalytics.com

The Role of Halogenated Pyridinecarboxylates in Advanced Organic Synthesis

The introduction of both a halogen and a carboxylate group onto the pyridine ring, creating halogenated pyridinecarboxylates, significantly enhances its utility in advanced organic synthesis. Halogenated organic compounds are vital precursors and intermediates for numerous chemical transformations. acs.org The halogen atom, typically bromine or chlorine, serves as a reactive handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

The carboxylate group, often in the form of a methyl or ethyl ester, provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual functionality of halogenated pyridinecarboxylates makes them highly valuable building blocks for the synthesis of complex pharmaceutical and agrochemical compounds. Furthermore, the position of the substituents on the pyridine ring can be strategically chosen to direct the outcome of subsequent reactions, offering a high degree of control in the synthetic process. acs.org

Structural Context of Methyl 4-bromo-5-methylpicolinate within the Picolinate (B1231196) Class

This compound belongs to the picolinate class of compounds, which are esters or salts of picolinic acid (pyridine-2-carboxylic acid). The specific structure of this compound features a bromine atom at the 4-position, a methyl group at the 5-position, and a methyl carboxylate group at the 2-position of the pyridine ring. This precise arrangement of substituents dictates its chemical reactivity and potential applications.

The bromine atom at the 4-position is particularly susceptible to displacement by nucleophiles and participation in metal-catalyzed cross-coupling reactions. The methyl group at the 5-position can influence the electronic properties of the ring and may offer steric hindrance that can be exploited for regioselective reactions. The methyl ester at the 2-position provides a site for further functionalization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 4-bromo-5-methylpyridine-2-carboxylate |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 1256813-52-1 |

| SMILES Code | COC(=O)C1=NC=C(C)C(Br)=C1 |

This data is compiled from available chemical databases and may not include all known properties.

Academic Research Trajectory and Potential Future Investigations of Substituted Picolinates

Research into substituted picolinates is an active area of investigation, driven by the quest for new pharmaceuticals, agrochemicals, and functional materials. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for future investigation.

The presence of the bromo and methyl ester functionalities makes it an ideal candidate for the synthesis of novel polysubstituted pyridine derivatives. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many biologically active molecules.

Future research could focus on exploring the use of this compound as a key intermediate in the synthesis of targeted libraries of compounds for screening against various biological targets. The development of efficient and scalable synthetic routes to this and related substituted picolinates will be crucial for enabling these investigations. Furthermore, computational studies could be employed to predict the reactivity and potential biological activity of derivatives of this compound, guiding future synthetic efforts.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHCOFRZUHVMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849480 | |

| Record name | Methyl 4-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256813-52-1 | |

| Record name | Methyl 4-bromo-5-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Bromo 5 Methylpicolinate

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the Methyl 4-bromo-5-methylpicolinate molecule hinges on the sequential and regioselective introduction of three distinct functional groups onto the pyridine core. The order of these transformations is critical to avoid undesired side reactions and to ensure high yields of the target compound. Plausible synthetic routes can be envisioned starting from appropriately substituted pyridine precursors, with key steps involving bromination, methylation, and esterification.

Regioselective Bromination Techniques at the C4 Position

Introducing a bromine atom specifically at the C4 position of a substituted pyridine ring can be challenging due to the electronic nature of the heterocycle. Direct electrophilic bromination of pyridine itself typically requires harsh conditions and often leads to substitution at the C3 and C5 positions. Therefore, achieving C4 selectivity often requires more sophisticated strategies.

One potential pathway involves a Sandmeyer-type reaction, which is a versatile method for introducing a range of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This approach would begin with a 4-aminopyridine (B3432731) precursor, such as 4-amino-5-methylpicolinic acid. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. wikipedia.orgbyjus.com The Sandmeyer reaction is known for its reliability in forming aryl halides from aryl amines. byjus.com

Another strategy involves directed ortho-metalation. If a suitable directing group is present on the pyridine ring, it can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C4 position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to install the bromine atom with high regioselectivity. For a picolinate (B1231196) system, the carboxylate or ester group at C2 could potentially direct metalation, although this typically favors the C3 position.

A third approach is the halogenation of a pre-functionalized pyridine. For instance, starting with a 5-methylpicolinate, direct bromination might be attempted. However, controlling the regioselectivity to favor the C4 position over the more electronically favored C3 or C5 positions can be difficult and may result in mixtures of isomers. google.com

Table 1: Comparison of Potential C4 Bromination Techniques

| Technique | Precursor Requirement | Reagents | Advantages | Potential Challenges |

| Sandmeyer Reaction | 4-Aminopyridine derivative | NaNO₂, H⁺, CuBr | High regioselectivity, well-established reaction. wikipedia.orgbyjus.com | Requires synthesis of the amino precursor; diazonium salts can be unstable. |

| Directed Metalation | Pyridine with a directing group | Organolithium reagent, Br₂ or NBS | Excellent regiocontrol. | Requires a suitable directing group and cryogenic conditions. |

| Direct Electrophilic Bromination | 5-Methylpicolinate derivative | Br₂, Lewis acid or NBS | Potentially fewer steps. | Poor regioselectivity is common, leading to isomeric mixtures. google.com |

Methodologies for Introducing the C5 Methyl Group

If the synthesis starts from a 4-bromopicolinate precursor, a C-H methylation reaction could be employed. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or rhodium, have been developed for the direct methylation of C-H bonds. sigmaaldrich.com These methods offer an atom-economical approach but may require specific directing groups to achieve the desired regioselectivity. Alternatively, a C5-lithiated or boronylated 4-bromopicolinate could be coupled with a methylating agent.

A more classical approach would be to start with a precursor that already contains the C5 methyl group, such as 5-methylpicolinic acid or its ester, methyl 5-methylpicolinate. chemsrc.comcalpaclab.com These starting materials can be synthesized from commercially available lutidines through selective oxidation of one of the methyl groups. For example, 2,5-lutidine can be oxidized to 5-methylpicolinic acid.

Esterification Reactions for Methyl Picolinate Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-bromo-5-methylpicolinic acid. sigmaaldrich.comnih.govchemicalbridge.co.ukbldpharm.com The most common method for this transformation is the Fischer esterification. organic-chemistry.orgbldpharm.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product.

For substrates that may be sensitive to strong acids, alternative esterification methods can be employed. These include reaction with diazomethane (B1218177) or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid towards nucleophilic attack by methanol. nih.govresearchgate.net Another approach is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. nih.gov This method is often high-yielding but requires an additional synthetic step.

Table 2: Common Esterification Methods for Picolinic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. organic-chemistry.org | Requires strong acid, equilibrium reaction. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Room temperature to reflux | High yield, irreversible. nih.gov | Two-step process, generates corrosive byproducts. |

| DCC Coupling | DCC, DMAP (cat.), Methanol | Room temperature | Mild conditions. nih.govresearchgate.net | DCC can be an allergen, produces dicyclohexylurea byproduct. |

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

Modern organic synthesis increasingly relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic methods are particularly relevant for the C-H functionalization steps, such as direct bromination or methylation.

For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. nih.gov A hypothetical catalytic cycle for a palladium-catalyzed C4-bromination of a 5-methylpicolinate derivative might involve coordination of the catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation event at the C4 position. The resulting palladacycle could then react with an electrophilic bromine source to yield the brominated product and regenerate the catalyst.

Similarly, for the introduction of the methyl group, rhodium-catalyzed C-H methylation has been shown to be effective for a broad range of heterocycles. sigmaaldrich.com These reactions often utilize a directing group to guide the catalyst to the desired C-H bond. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and with higher turnover numbers is an active area of research.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis. For each step in the synthesis of this compound, factors such as solvent, temperature, reaction time, and stoichiometry of reagents must be carefully controlled to maximize the yield and selectivity.

For example, in a potential Sandmeyer reaction to introduce the C4-bromo group, the temperature must be kept low (typically 0-5 °C) during the diazotization step to prevent the premature decomposition of the diazonium salt. The choice of solvent can also influence the outcome of the reaction.

In the case of Fischer esterification, the removal of water as it is formed can significantly increase the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. The concentration of the acid catalyst and the reaction temperature are other parameters that can be optimized to achieve a balance between reaction rate and the prevention of side reactions.

Comparison of Synthetic Pathways and Their Mechanistic Implications

Two plausible synthetic pathways for this compound are outlined below, each with distinct advantages and mechanistic considerations.

Pathway A: Late-Stage Bromination

This route begins with the commercially available 2,5-lutidine. Oxidation of one methyl group, followed by esterification, would yield Methyl 5-methylpicolinate. chemsrc.comcalpaclab.com The key step would then be the regioselective bromination at the C4 position. Mechanistically, this electrophilic aromatic substitution on the electron-deficient pyridine ring is challenging. The reaction would likely proceed through the formation of a sigma complex (Wheland intermediate). The directing effects of the C2-ester (meta-directing) and the C5-methyl group (ortho, para-directing) would need to be carefully considered to achieve the desired C4-bromination. This pathway's success would heavily depend on finding a highly regioselective bromination protocol.

Pathway B: Early-Stage Bromination via Sandmeyer Reaction

This pathway would start from a precursor like 4-amino-5-methylpicolinic acid. The synthesis of this precursor might involve several steps. The core of this pathway is the Sandmeyer reaction, which proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com An aryl radical is generated from the diazonium salt through a single-electron transfer from the copper(I) catalyst. This radical then abstracts a bromine atom from a copper(II) bromide species to form the product and regenerate the catalyst. wikipedia.org This mechanism ensures high regioselectivity for the introduction of the bromine atom. The final step would be a standard Fischer esterification. While potentially longer, this pathway offers greater control over the regiochemistry of bromination.

Table 3: Comparison of Plausible Synthetic Pathways

| Feature | Pathway A: Late-Stage Bromination | Pathway B: Early-Stage Bromination |

| Starting Material | 2,5-Lutidine | 4-Amino-5-methylpicolinic acid precursor |

| Key Step | Regioselective C4 bromination | Sandmeyer reaction |

| Mechanistic Type (Key Step) | Electrophilic Aromatic Substitution | Radical-Nucleophilic Aromatic Substitution |

| Pros | Potentially shorter route. | High regioselectivity in the key step. |

| Cons | Bromination regioselectivity is a major challenge. | May require a longer synthesis for the starting material. |

Molecular Structure Elucidation and Spectroscopic Characterization of Methyl 4 Bromo 5 Methylpicolinate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For Methyl 4-bromo-5-methylpicolinate, a combination of one-dimensional and two-dimensional NMR techniques has provided unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the methyl and ester methyl groups. The chemical shifts are indicative of their electronic environment, influenced by the bromine atom, the methyl group, and the methoxycarbonyl group. The aromatic region is expected to show two singlets, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The aliphatic region would feature two singlets: one for the methyl group attached to the ring (C-5) and another for the methyl ester group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.5 - 8.0 | s |

| H-6 | 8.5 - 9.0 | s |

| -OCH₃ (ester) | 3.8 - 4.0 | s |

| -CH₃ (ring) | 2.3 - 2.5 | s |

Note: Predicted values are based on standard chemical shift ranges for similar pyridine derivatives.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the six carbons of the substituted pyridine ring and the two carbons of the methyl ester group. The downfield signal is characteristic of the ester carbonyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon atom bonded to the bromine (C-4) showing a characteristic shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 164 - 168 |

| C-2 | 148 - 152 |

| C-6 | 149 - 153 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-3 | 122 - 127 |

| -OCH₃ (ester) | 52 - 54 |

| -CH₃ (ring) | 18 - 22 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects on pyridine rings.

To unequivocally establish the molecular structure and confirm the specific arrangement of substituents (regioisomerism), 2D NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the attachment of the aromatic protons to their respective carbons and the protons of the methyl groups to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com Key correlations would be expected between the ester methyl protons and the carbonyl carbon, as well as between the aromatic protons and neighboring carbons, which is critical to confirm the substitution pattern. For instance, the proton at C-6 would show a correlation to C-2 and C-4, and the proton at C-3 would correlate to C-5 and C-2, definitively placing the bromine at C-4 and the methyl group at C-5.

COSY (Correlation Spectroscopy): While not as informative for this molecule due to the lack of proton-proton coupling between the aromatic protons, a COSY spectrum would show no cross-peaks in the aromatic region, confirming their isolated nature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₈BrNO₂), HRMS would provide an exact mass measurement consistent with this formula. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units (M+ and M+2).

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Expected fragmentation could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), providing further structural confirmation.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| Exact Mass (Monoisotopic) | 228.9738 u |

| Molecular Weight | 230.06 g/mol |

Note: The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While spectroscopic data provides robust evidence for the molecular structure in solution, X-ray crystallography offers the definitive solid-state structure, revealing precise information about bond lengths, bond angles, and the three-dimensional arrangement of the molecule in a crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as methyl 4-bromobenzoate, provides insight into the expected molecular geometry. researchgate.net

A crystallographic study of this compound would yield a detailed geometric description of the molecule. The pyridine ring would be expected to be planar. The C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon. The bond lengths and angles within the pyridine ring would show slight distortions from a perfect hexagon due to the presence of the nitrogen atom and the different substituents. The ester group's conformation relative to the ring would also be determined, which is often a point of interest in crystal packing studies.

Table 4: Expected Bond Parameters from X-ray Crystallography

| Bond/Angle | Expected Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.20 Å |

| C(ring)-C(ester) Bond Length | ~1.50 Å |

| C-N-C Angle | ~117° |

| C-C(Br)-C Angle | ~122° |

Note: These are typical values for similar structural motifs found in crystallographic databases.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Weak Hydrogen Bonds)

The solid-state architecture and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. While a definitive crystal structure analysis is not publicly available, the molecular features of the compound permit a theoretical exploration of the likely interactions, primarily halogen bonding and weak hydrogen bonds, which dictate its supramolecular assembly.

Halogen Bonding: A key interaction expected to play a significant role is halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base. nih.gov The bromine atom at the C4 position of the pyridine ring is a potential halogen bond donor. The anisotropic distribution of electron density around the bromine atom creates a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Br covalent bond. nih.gov This σ-hole can interact favorably with an electron-rich site on an adjacent molecule, such as the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group.

Studies on brominated pyridine derivatives have shown that C–Br···N and C–Br···O halogen bonds are significant in directing crystal packing. nih.govdatapdf.com The strength of this interaction is enhanced by the presence of the electron-withdrawing pyridine ring, which increases the magnitude of the σ-hole on the bromine atom. acs.org In the crystal lattice of this compound, it is plausible that C4–Br···N(pyridine) or C4–Br···O=C(ester) interactions form, leading to the generation of distinct supramolecular synthons, such as chains or dimers.

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Halogen Bond | C4–Br | N (Pyridine) | A directional interaction involving the σ-hole of the bromine atom and the lone pair of the pyridine nitrogen. nih.gov |

| Halogen Bond | C4–Br | O (Carbonyl) | An alternative halogen bond where the carbonyl oxygen acts as the Lewis basic acceptor. datapdf.com |

| Weak Hydrogen Bond | C–H (Aromatic) | O (Carbonyl/Ether) | Interaction between an aromatic proton and one of the ester oxygen atoms. researchgate.net |

| Weak Hydrogen Bond | C–H (Methyl) | O (Carbonyl/Ether) | Interaction involving the protons of the C5-methyl or ester methyl group and an oxygen acceptor. scispace.com |

| Weak Hydrogen Bond | C–H (Aromatic/Methyl) | N (Pyridine) | Interaction between a C-H donor and the pyridine nitrogen lone pair. researchgate.net |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is an indispensable tool for the structural confirmation of this compound by identifying its characteristic functional groups. Each technique provides complementary information based on the vibrational modes of the molecule's covalent bonds.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation corresponds to transitions between vibrational energy levels. The presence of a dipole moment change during a vibration is essential for a bond to be IR-active. The spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the 1720-1740 cm⁻¹ range. orgchemboulder.comlibretexts.org Other key absorptions include the C–O stretching vibrations of the ester group, which appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Vibrations associated with the substituted pyridine ring include C–H stretching just above 3000 cm⁻¹, and C=C and C=N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz The C–H bending vibrations of the methyl groups will also be present. libretexts.org The C–Br stretching vibration is expected at lower wavenumbers, typically in the 690-515 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyridine ring are expected to produce strong Raman signals. The C=C and C=N bonds, which have significant polarizability, will also be Raman active. While the C=O stretch is visible in Raman, it is often weaker than in the IR spectrum. Conversely, the C–Br bond, being a heavy atom bond, often gives a more distinct signal in the low-frequency region of the Raman spectrum compared to FT-IR.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous identification of its key structural features.

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C–H | Stretching | 3100–3000 | 3100–3000 | Medium-Weak |

| Aliphatic C–H (Methyl) | Stretching | 3000–2850 | 3000–2850 | Medium |

| Ester C=O | Stretching | 1740–1720 | 1740–1720 | Strong (IR), Medium (Raman) |

| Aromatic C=C / C=N | In-ring Stretching | 1600–1400 | 1600–1400 | Medium-Strong |

| Ester C–O | Stretching | 1300–1000 | 1300–1000 | Strong |

| C–Br | Stretching | 690–515 | 690–515 | Medium (IR), Strong (Raman) |

Note: Intensity is a general expectation and can vary. orgchemboulder.comlibretexts.orglibretexts.orgvscht.czmsu.edu

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and positional isomers. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant methods for this purpose.

HPLC and UPLC: Both HPLC and UPLC are powerful techniques for purity assessment. liskonchem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar compounds like picolinate (B1231196) esters. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the peak area of the main component relative to the total area of all detected peaks, usually with a UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., ~254 nm). UPLC operates on the same principles as HPLC but uses smaller stationary phase particles (<2 µm), resulting in significantly higher resolution, faster analysis times, and greater sensitivity. nih.gov

Isomer Separation: A significant challenge in the synthesis of this compound is the potential formation of positional isomers (e.g., Methyl 5-bromo-4-methylpicolinate or isomers from incomplete regioselectivity in bromination). HPLC and UPLC are adept at separating such isomers, which often have slight differences in polarity and, therefore, different retention times on the chromatographic column. dovepress.com Method development would involve optimizing the mobile phase composition, gradient, and temperature to achieve baseline separation of the target compound from any isomeric impurities.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. researchgate.netresearchgate.net As the separated components elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge (m/z) ratio is determined. This provides unambiguous confirmation of the identity of the main peak as this compound by matching its molecular weight (230.06 g/mol for C₈H₈BrNO₂) and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). bldpharm.com LC-MS is also invaluable for identifying unknown impurities by providing their molecular weights, which aids in structure elucidation. nih.gov

Electrophoretic techniques like capillary electrophoresis are generally less common for the routine analysis of neutral, moderately polar small molecules like this ester compared to the robustness and versatility of modern LC methods.

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| HPLC | Purity Assessment, Quantification | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water (+/- acid) | UV-Vis (e.g., 254 nm) |

| UPLC | High-Resolution Purity Assessment, Isomer Separation, Faster Analysis | Reversed-Phase (C18, C8; <2 µm particles) | Acetonitrile/Water or Methanol/Water (+/- acid) | UV-Vis, PDA |

| LC-MS | Identity Confirmation, Impurity Identification | Reversed-Phase (C18, C8) | Volatile buffers (e.g., formic acid, ammonium (B1175870) formate) in Acetonitrile/Water | Mass Spectrometry (e.g., ESI-QTOF, ESI-Triple Quad) |

Chemical Reactivity and Transformative Reaction Pathways of Methyl 4 Bromo 5 Methylpicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine-Substituted C4 Position

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. In the case of Methyl 4-bromo-5-methylpicolinate, the bromine atom at the C4 position is activated towards displacement by nucleophiles. This activation arises because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state.

The C4-bromo substituent of this compound is expected to react with a variety of nucleophiles to form substituted picolinates. These reactions typically proceed by the addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion.

Amines: Reaction with primary or secondary amines would lead to the formation of 4-amino-5-methylpicolinate derivatives. These reactions are often carried out in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HBr formed. High temperatures may be required to drive the reaction to completion.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the bromide to form 4-thioether-substituted picolinates. These reactions are generally efficient due to the high nucleophilicity of sulfur.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can react to replace the bromine with an alkoxy group, yielding 4-alkoxy-5-methylpicolinate ethers. These reactions are classic examples of SNAr and are typically performed in the corresponding alcohol as the solvent.

The table below illustrates the expected SNAr reactions of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Amine | Ammonia (aq.) | Methyl 4-amino-5-methylpicolinate | High Temperature, Pressure |

| Thiol | Sodium thiophenoxide | Methyl 5-methyl-4-(phenylthio)picolinate | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) |

| Alkoxide | Sodium methoxide | Methyl 4-methoxy-5-methylpicolinate | Methanol (B129727), Reflux |

Several factors govern the rate and outcome of SNAr reactions on substituted pyridines.

Nature of the Leaving Group: The reactivity follows the order I > Br > Cl > F for leaving group ability in many SNAr reactions, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. Bromine is a good leaving group, making the C-Br bond susceptible to cleavage.

Electronic Effects: The rate of reaction is significantly influenced by the electronic properties of the pyridine ring. The inherent electron-deficient character of the pyridine nitrogen facilitates the attack. The ester group at C2 and the methyl group at C5 also exert electronic effects. The ester group is electron-withdrawing, which further activates the ring towards nucleophilic attack. Conversely, the methyl group is weakly electron-donating, which may slightly deactivate the ring, but its effect is generally less pronounced than that of the ring nitrogen and the ester group.

Steric Hindrance: The approach of the nucleophile can be sterically hindered by adjacent substituents. In this molecule, the methyl group at C5 is adjacent to the C4 reaction site, which could potentially slow down the reaction rate with bulky nucleophiles compared to an unsubstituted position.

Reaction Conditions: The choice of solvent, temperature, and the presence of a base can have a profound impact on the reaction kinetics. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Higher temperatures are often required to overcome the activation energy of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent anchor point for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for constructing complex molecular architectures. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and their esters). libretexts.orgnih.gov This reaction would allow for the introduction of various aryl and vinyl groups at the C4 position of this compound. The reaction requires a palladium catalyst, a base, and a suitable solvent. nih.gov

Below is a table showing representative Suzuki-Miyaura coupling reactions.

| Organoboron Reagent | Expected Product | Catalyst System | Base | Solvent |

| Phenylboronic acid | Methyl 5-methyl-4-phenylpicolinate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-5-methylpicolinate | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane |

| (E)-Styrylboronic acid | Methyl 4-((E)-styryl)-5-methylpicolinate | Pd(OAc)₂ / SPhos | K₂CO₃ | THF/Water |

The Stille coupling utilizes organotin reagents (stannanes) to form C-C bonds with organic halides. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. This compound would be a suitable substrate for Stille coupling, reacting with aryl, vinyl, or alkynyl stannanes. A key drawback of this method is the toxicity of the organotin compounds. wikipedia.org

The following table illustrates potential Stille coupling reactions.

| Organotin Reagent | Expected Product | Catalyst | Solvent |

| Tributyl(phenyl)stannane | Methyl 5-methyl-4-phenylpicolinate | Pd(PPh₃)₄ | Toluene |

| Tributyl(vinyl)stannane | Methyl 5-methyl-4-vinylpicolinate | PdCl₂(PPh₃)₂ | DMF |

| Tributyl(phenylethynyl)stannane | Methyl 5-methyl-4-(phenylethynyl)picolinate | Pd(dba)₂ / P(furyl)₃ | Dioxane |

Beyond Suzuki and Stille couplings, the C4-bromo position of this compound is amenable to other important palladium-catalyzed transformations.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base would yield a 4-vinylpicolinate derivative. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, such as an amine. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can be advantageous in certain cases.

This table summarizes these additional cross-coupling possibilities.

| Reaction Name | Coupling Partner | Expected Product | Typical Catalyst System |

| Heck | Styrene | Methyl 5-methyl-4-styrylpicolinate | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) |

| Sonogashira | Phenylacetylene | Methyl 5-methyl-4-(phenylethynyl)picolinate | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Negishi | Phenylzinc chloride | Methyl 5-methyl-4-phenylpicolinate | Pd(PPh₃)₄ |

Ester Functional Group Transformations

The ester group at the C2 position of the pyridine ring is a key site for a variety of chemical modifications, including reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, and conversion to other esters via transesterification.

The reduction of the methyl ester in this compound to a primary alcohol, (4-bromo-5-methylpyridin-2-yl)methanol, is a synthetically useful transformation. This can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding alcohols.

A typical reaction procedure would involve the slow addition of a solution of this compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to a suspension of LiAlH₄ at reduced temperatures to control the exothermic reaction. Upon completion, the reaction is carefully quenched to decompose the excess hydride and the resulting aluminum salts are typically precipitated to facilitate the isolation of the desired hydroxymethyl pyridine.

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-bromo-5-methylpyridin-2-yl)methanol |

This reduction provides a valuable synthetic route to 2-hydroxymethylpyridine derivatives, which are important building blocks in medicinal chemistry and materials science.

The ester functionality of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-bromo-5-methylpicolinic acid. This transformation can be carried out under either acidic or basic conditions.

Basic hydrolysis, often referred to as saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free picolinic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Transesterification, the conversion of one ester to another, is another important transformation of the methyl ester group. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting the methyl ester with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 4-bromo-5-methylpicolinate. masterorganicchemistry.com The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

| Reaction | Reactant | Reagents | Product |

| Hydrolysis | This compound | NaOH(aq), then H₃O⁺ | 4-bromo-5-methylpicolinic acid |

| Transesterification | This compound | R'OH, H⁺ or R'O⁻ | Ethyl 4-bromo-5-methylpicolinate (if R' = Et) |

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine ring of this compound can undergo both oxidative and reductive transformations, although the presence of the deactivating bromo and ester groups can influence the reaction conditions required.

Oxidation of the pyridine ring to the corresponding N-oxide can be achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The formation of the pyridine N-oxide can significantly alter the reactivity of the ring, often facilitating nucleophilic substitution reactions. quora.com

Reductive transformations of the pyridine ring are also possible. While complete reduction of the pyridine ring to a piperidine (B6355638) is a challenging transformation requiring harsh conditions due to the aromatic stability, partial reduction to dihydropyridine (B1217469) derivatives can be achieved. wum.edu.pk Furthermore, the bromo substituent on the pyridine ring can be a site for reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source can lead to the replacement of the bromine atom with a hydrogen atom, yielding methyl 5-methylpicolinate. The conditions for such a reaction would need to be carefully controlled to avoid reduction of the pyridine ring itself.

Investigation of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the this compound molecule is intricately governed by the electronic and steric effects of its substituents.

Electronic Effects:

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This inherent electron deficiency is further enhanced by the electron-withdrawing nature of both the bromo substituent (inductive effect) and the methyl ester group (inductive and resonance effects). This makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). uoanbar.edu.iq However, in this specific molecule, these positions are already substituted.

The electron-withdrawing nature of the substituents deactivates the ring towards electrophilic aromatic substitution. quora.comuoanbar.edu.iq If such a reaction were to occur, it would be directed to the positions of relatively higher electron density, which are meta to the deactivating groups.

Steric Effects:

The methyl group at the C5 position and the bromo group at the C4 position exert steric hindrance, which can influence the approach of reagents to adjacent positions. For instance, the reactivity of the ester group at C2 could be sterically hindered to some extent by the neighboring methyl group at C5, although this effect is generally less significant for reactions at the carbonyl carbon. The steric bulk of the substituents can also play a role in the conformational preferences of the molecule.

The interplay of these electronic and steric factors is crucial in determining the outcome of chemical reactions. For example, in nucleophilic aromatic substitution reactions, the regioselectivity will be determined by a combination of the electronic activation of specific sites and the steric accessibility of those sites.

| Substituent | Position | Electronic Effect | Steric Effect |

| Methyl Ester | C2 | Electron-withdrawing (-I, -M) | Moderate |

| Bromo | C4 | Electron-withdrawing (-I, +M, with -I dominating) | Moderate |

| Methyl | C5 | Electron-donating (+I) | Moderate |

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 5 Methylpicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods would be employed to calculate the ground-state electronic energy, electron density, and other key molecular properties of Methyl 4-bromo-5-methylpicolinate, providing a fundamental understanding of its stability and chemical nature. Such calculations have been successfully applied to a wide range of halogenated pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.govajchem-a.com A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine the energies of these orbitals. nih.gov The resulting energy gap provides insight into its reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are illustrative examples based on typical calculations for similar molecules and are not from a published study on this compound.)

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.85 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). ajchem-a.com |

| Electron Affinity (A) | 1.75 | The energy released when an electron is added to the molecule (approximated as -ELUMO). ajchem-a.com |

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On a typical ESP map, red and yellow colors indicate regions of negative potential (electron-rich), while blue colors indicate regions of positive potential (electron-poor). researchgate.netvaia.com

For this compound, an ESP map would reveal:

Negative Potential: The most electron-rich areas are expected around the pyridine nitrogen atom and the carbonyl oxygen of the ester group, making them likely sites for electrophilic attack or hydrogen bonding.

Positive Potential: Electron-deficient regions would likely be found around the hydrogen atoms. A region of positive potential, known as a "sigma-hole," may also be present on the bromine atom, making it a potential site for halogen bonding.

This detailed map guides the prediction of intermolecular interactions and the initial sites of reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data with a high degree of accuracy. acs.org These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed. stenutz.eu While early methods relied on simple increments, modern quantum mechanical approaches like the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, provide much more reliable predictions. mdpi.com For this compound, calculated shifts would be compared to experimental data to confirm the specific arrangement of substituents on the pyridine ring.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These theoretical spectra help in assigning the various vibrational modes (stretching, bending) of the molecule's functional groups, such as the C=O stretch of the ester and the various C-C and C-N stretches within the pyridine ring.

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Shifts (Note: This table is a hypothetical illustration of how computational data would be used. Experimental data for this specific compound is not publicly available.)

| Atom Type | Predicted 13C Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Carbonyl C (Ester) | 165.2 | 164.8 |

| Pyridine C-2 | 149.5 | 149.1 |

| Pyridine C-3 | 138.0 | 137.5 |

| Pyridine C-4 (C-Br) | 125.0 | 124.6 |

| Pyridine C-5 (C-CH3) | 145.8 | 145.3 |

| Pyridine C-6 | 123.1 | 122.9 |

| Methyl C (Ester) | 52.8 | 52.5 |

| Methyl C (Ring) | 18.4 | 18.1 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity.

Conformational Analysis: this compound has rotational freedom primarily around the single bond connecting the ester group to the pyridine ring. Conformational analysis involves systematically rotating this bond and calculating the energy of each resulting structure to identify the most stable, low-energy conformers. mdpi.com For similar esters, a planar conformation, where the ester group is coplanar with the aromatic ring, is often most stable due to conjugation, but steric hindrance with the adjacent methyl group at position 5 must be considered. chemicalbook.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's flexibility and interactions with its environment (e.g., a solvent) at a given temperature. ucl.ac.uk For this compound, an MD simulation could reveal the stability of its preferred conformation, the dynamics of the ester group's rotation, and how it interacts with solvent molecules, which can influence reaction pathways. nih.gov

Theoretical Studies on Reaction Mechanisms, Transition States, and Regioselectivity

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For a molecule like this compound, which contains a bromo-substituted pyridine ring, a common and synthetically important reaction is the Suzuki cross-coupling. nih.govwikipedia.org

Theoretical studies of a Suzuki reaction involving this molecule would involve:

Mapping the Reaction Pathway: Calculating the energy of the system along the reaction coordinate, from reactants through intermediates and transition states to the products. libretexts.org

Identifying Transition States: Locating the highest-energy point along the reaction pathway, which represents the kinetic barrier to the reaction. The structure of the transition state provides insight into the bonding changes during the reaction.

Determining Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Predicting Regioselectivity: In molecules with multiple potential reaction sites, computational methods can predict which site is more likely to react by comparing the activation energies for different pathways. For this molecule, the primary site for cross-coupling is the carbon atom bonded to the bromine.

These studies provide a deep, atom-level understanding of reaction feasibility and outcomes that can be difficult to obtain experimentally. researchgate.netorganic-chemistry.org

Comparative Computational Analysis with Isomeric and Analogous Halogenated Picolinate (B1231196) Derivatives

To understand the unique properties of this compound, it is highly informative to perform a comparative computational study against its isomers and analogs. nih.gov A direct comparison with its isomer, Methyl 5-bromo-4-methylpicolinate , where the positions of the bromo and methyl groups are swapped, would highlight the influence of substituent position on the molecule's properties.

This comparative analysis would likely investigate:

Electrostatic Potential: The location of electron-rich and electron-poor centers would shift, altering the predicted sites for nucleophilic and electrophilic attack.

Steric Effects: The steric environment around the reactive sites (the nitrogen atom and the ester group) would differ, potentially influencing reaction rates and conformational preferences.

Table 3: Illustrative Comparative Analysis of Picolinate Isomers (Note: This table presents expected differences based on chemical principles, not published computational data.)

| Property | This compound | Methyl 5-bromo-4-methylpicolinate | Rationale for Difference |

| HOMO-LUMO Gap | Expected to be slightly larger | Expected to be slightly smaller | The positions of the electron-withdrawing (Br) and electron-donating (CH3) groups relative to the ester group and ring nitrogen alter the overall orbital energies. |

| Dipole Moment | Predicted to have a specific magnitude and vector | Predicted to have a different magnitude and vector | The overall molecular polarity is a vector sum of individual bond dipoles, which changes with substituent position. |

| Steric Hindrance at N | Lower | Higher | The bulky bromine atom at position 5 in the isomer provides more steric hindrance to the adjacent nitrogen atom compared to the ester group at position 2. |

| Reactivity in Coupling | C-Br bond at position 4 | C-Br bond at position 5 | The electronic environment of the C-Br bond differs, potentially affecting its reactivity in reactions like Suzuki coupling. |

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-5-methylpicolinate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 5-methylpicolinic acid derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) in anhydrous conditions yields the brominated intermediate, followed by esterification with methanol under acidic catalysis . Optimization involves adjusting reaction temperature (e.g., 0–25°C to minimize side reactions), solvent polarity (e.g., DMF for solubility vs. THF for selectivity), and stoichiometric ratios (e.g., 1.2 equivalents of brominating agent). Purity is confirmed via TLC and NMR.

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization steps include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl at C5) and ester functionality.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 245.98).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing using programs like SHELXL and visualization tools like ORTEP .

- Elemental analysis : Ensure purity (>95% by HPLC).

Q. What are common side reactions during the synthesis of this compound, and how are they mitigated?

Common issues include over-bromination (leading to di-substituted byproducts) or ester hydrolysis under prolonged acidic conditions. Mitigation strategies:

- Use protecting groups (e.g., Boc for amines) during bromination.

- Conduct reactions under inert atmospheres (Ar/N₂) to prevent oxidation.

- Monitor pH during esterification to avoid hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic effects of the bromine and methyl groups. Key parameters:

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict regioselectivity in Suzuki-Miyaura couplings.

- Charge distribution maps : Identify nucleophilic/electrophilic sites for SNAr reactions.

- Transition state analysis (using software like Q-Chem) optimizes catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos ligands) .

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (solution vs. solid-state). Methodological steps:

Q. What strategies are employed to study the biological activity of this compound derivatives?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance).

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR tyrosine kinase).

- SAR (Structure-Activity Relationship) : Systematically modify substituents (e.g., replace Br with Cl or CF₃) and correlate changes with bioactivity .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Q. What statistical methods are recommended for analyzing bioassay data involving this compound?

- Dose-response curves: Fit using nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀.

- ANOVA with post-hoc tests (Tukey’s HSD) compares experimental vs. control groups.

- Report p-values with confidence intervals (95% CI) .

Conflict of Interest and Ethics

- Synthesis safety : Bromine handling requires fume hoods and PPE.

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.